Product packaging for Quinmerac-methyl(Cat. No.:CAS No. 109623-67-8)

Quinmerac-methyl

Cat. No.: B022394
CAS No.: 109623-67-8
M. Wt: 235.66 g/mol
InChI Key: ANDJNURFPTXAEU-UHFFFAOYSA-N
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Description

Quinmerac-methyl (IUPAC name: methyl 7-chloro-3-methylquinoline-8-carboxylate) is a synthetic auxin herbicide classified under HRAC Group 4 (WSSA Group 4) and is a key compound for advanced research in plant physiology and weed science . With the molecular formula C 12 H 10 ClNO 2 and a molecular weight of 235.66 g/mol, it serves as a critical reference standard in analytical and environmental studies . Research Applications and Value: this compound is extensively used to investigate the mechanisms of synthetic auxin action and herbicide selectivity in plants. Its primary research value lies in studying the physiological and biochemical responses in susceptible dicot weeds, such as the induction of ethylene and abscisic acid (ABA) biosynthesis, which leads to growth inhibition and senescence . Researchers utilize it to explore the basis of selectivity in tolerant crops like wheat and sugar beet, where differential metabolism and lower target site sensitivity are key factors . Furthermore, it is a vital reagent in environmental fate studies, including photodegradation pathways and the development of advanced oxidation processes (AOPs) for water treatment . Mechanism of Action: As a synthetic auxin mimic, this compound disrupts normal plant growth processes by overstimulating the auxin signaling pathway. This overstimulation triggers a cascade of events, including the induction of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, leading to a burst of ethylene production . The consequent accumulation of ABA and reactive oxygen species (ROS) like H 2 O 2 contributes to visible symptoms of chlorosis, necrosis, and ultimately plant death in susceptible species . The compound is absorbed primarily by the roots and exhibits residual activity in soil, making it a valuable tool for studying residual herbicide effects and weed resistance management strategies . Usage Note: This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, human, or veterinary applications. Researchers should consult the Safety Data Sheet (MSDS) and adhere to all relevant laboratory safety protocols before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10ClNO2 B022394 Quinmerac-methyl CAS No. 109623-67-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 7-chloro-3-methylquinoline-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-7-5-8-3-4-9(13)10(12(15)16-2)11(8)14-6-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDJNURFPTXAEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C=C2)Cl)C(=O)OC)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Quinmerac Methyl S Biological Action

Molecular Targets and Pathways

Quinmerac (B26131) and similar auxin-type herbicides interact with specific molecular targets and pathways within plant cells, leading to alterations in cellular function benchchem.com. While a specific cellular or molecular binding site for these herbicides has not been definitively identified in all cases, their primary action appears to involve affecting cell wall plasticity and nucleic acid metabolism wordpress.com.

Interaction with Enzymes and Receptors in Cellular Processes

As a synthetic auxin, quinmerac is understood to interact with components of the auxin signaling pathway. This interaction can lead to the activation of membrane-bound ATPase proton pumps wordpress.com. While direct binding to specific enzymes or receptors is a key aspect of their mechanism, the precise details for quinmerac-methyl are often discussed in the broader context of auxin mimics wordpress.commdpi.com. Research on related synthetic auxins like halauxifen-methyl (B1255740) suggests preferential binding to specific auxin receptor family proteins, such as AFB5 mdpi.com.

Influence on Oxidative Stress, Apoptosis, and Cell Proliferation Pathways

Quinmerac's action can influence pathways related to oxidative stress, apoptosis (programmed cell death), and cell proliferation benchchem.com. Elevated levels of auxin mimics can lead to the accumulation of reactive oxygen species (ROS), contributing to oxidative stress researchgate.net. Studies on cleaver (Galium aparine L.) treated with quinmerac have shown the induction of H2O2 overproduction and tissue damage researchgate.netthegoodscentscompany.com. Furthermore, increased levels of auxin can trigger the biosynthesis of ethylene (B1197577) and abscisic acid (ABA), which can lead to growth inhibition and senescence cambridge.orgresearchgate.netmdpi.comresearchgate.net. While apoptosis can be a consequence of severe cellular disruption, the direct pathways involved are complex and can be linked to the accumulation of substances like cyanide, which can form as a byproduct during increased ethylene synthesis induced by auxin mimics in some species cambridge.orgresearchgate.net. High concentrations of auxin mimics can inhibit cell division in meristematic regions wordpress.com.

Plant Cell Growth Regulation and Auxin Mimicry

Quinmerac promotes cell division and elongation by inducing cell wall acidification, a key aspect of the acid growth hypothesis associated with auxin activity benchchem.com. This mechanism involves a cascade of events that affect the plant cell wall, ultimately leading to altered growth.

Induction of Cell Wall Acidification via ATPase Activation

Synthetic auxins like quinmerac are thought to induce cell wall acidification by activating membrane-bound ATPase proton pumps benchchem.comwordpress.com. This activation leads to the pumping of protons (H+) out of the cell into the cell wall space, lowering the pH of the cell wall benchchem.comwordpress.comscienceopen.com.

Role of H+ Efflux and Expansin Proteins in Cell Wall Loosening

The efflux of H+ ions into the cell wall space creates an acidic environment that activates cell wall-loosening proteins, particularly expansins benchchem.comwordpress.comscienceopen.com. Expansins, while lacking known enzymatic activity, facilitate the extension of the cell wall by disrupting the non-covalent interactions between cellulose (B213188) microfibrils and matrix polysaccharides, allowing the cell wall to yield to turgor pressure benchchem.comscienceopen.com. This process is crucial for cell elongation scienceopen.com.

Impact on Polysaccharide Synthesis for Cell Rigidity

Following cell wall loosening and expansion, the synthesis of new cell wall polysaccharides is necessary to restore cell rigidity and maintain structural integrity benchchem.com. While the initial effect of auxin mimics is loosening, the plant responds by altering polysaccharide synthesis to reinforce the expanded cell wall benchchem.com. High concentrations of auxin mimics can disrupt this process and lead to uncontrolled, abnormal growth wordpress.com.

Disruption of Indole-3-acetic acid (IAA) Homeostasis

Research indicates that Quinmerac can interfere with the homeostasis of indole-3-acetic acid (IAA), a crucial auxin involved in various growth and developmental processes in plants. Studies suggest that Quinmerac may affect polar auxin transport, a directed movement of IAA essential for establishing and maintaining plant architecture. nih.gov Interference with this transport system can lead to abnormal auxin distribution, resulting in developmental defects and growth inhibition observed in susceptible plants. While the precise molecular mechanisms by which this compound (or its active form Quinmerac) disrupts IAA homeostasis are still under investigation, the impact on auxin transport and potentially metabolism or signaling contributes significantly to the observed herbicidal symptoms.

Hormonal Crosstalk and Signaling Pathways

A prominent aspect of this compound's biological action is its influence on hormonal crosstalk, particularly the intricate interactions between auxin, ethylene, and ABA signaling pathways. The herbicidal effects are strongly associated with the accumulation of ethylene and ABA, leading to a cascade of physiological responses that ultimately impair plant growth and survival. wikipedia.orgnih.govwikipedia.orgwikipedia.orgwikipedia.orgethersolvent.comfishersci.ca

Stimulation of Ethylene Biosynthesis

Quinmerac treatment is known to stimulate the biosynthesis of ethylene, a gaseous plant hormone involved in processes such as ripening, senescence, and responses to stress. wikipedia.orgnih.govwikipedia.orgwikipedia.orgwikipedia.orgethersolvent.comfishersci.ca The increased production of ethylene contributes to several of the observed herbicidal symptoms, including stunted growth, leaf epinasty (downward curling), and tissue senescence.

Activation of ACC Synthase and ACC Oxidase Activities

The stimulation of ethylene biosynthesis by Quinmerac involves the activation of key enzymes in the ethylene production pathway. Specifically, studies have shown that Quinmerac treatment leads to increased activity and/or expression of genes encoding ACC synthase (ACS) and ACC oxidase (ACO). wikipedia.orgnih.govwikipedia.orgwikipedia.orgwikipedia.orgethersolvent.comfishersci.ca ACS catalyzes the conversion of S-adenosylmethionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC), while ACO converts ACC to ethylene. The enhanced activity of these enzymes drives the increased flux through the ethylene biosynthesis pathway.

Accumulation of Ethylene Precursor ACC

Consistent with the activation of ACC synthase, research has demonstrated a significant accumulation of the ethylene precursor ACC in plants treated with Quinmerac. wikipedia.orgnih.govwikipedia.orgwikipedia.orgwikipedia.orgethersolvent.comfishersci.ca The build-up of ACC precedes the increase in ethylene production and serves as a direct indicator of the elevated activity of the ethylene biosynthesis pathway induced by the herbicide.

Induction of Abscisic Acid (ABA) Biosynthesis

In addition to stimulating ethylene production, Quinmerac treatment also leads to an induction of abscisic acid (ABA) biosynthesis. nih.govwikipedia.orgwikipedia.orgwikipedia.orgethersolvent.comfishersci.ca ABA is a key plant hormone involved in stress responses, including drought tolerance and stomatal closure. The accumulation of ABA in Quinmerac-treated plants likely contributes to symptoms such as wilting and growth inhibition.

Correlation with Stomatal Aperture and CO2 Assimilation

Studies have shown a close correlation between quinmerac treatment and reductions in stomatal aperture and CO2 assimilation in susceptible plants, such as Galium aparine (cleavers) oup.comebi.ac.uk. This effect is linked to the accumulation of abscisic acid (ABA), a plant hormone known to regulate stomatal closure nih.govoup.comebi.ac.uknih.gov. The decrease in CO2 assimilation is a consequence of ABA-mediated stomatal closure, limiting gas exchange necessary for photosynthesis nih.govoup.comoup.com. This reduction in photosynthetic activity can subsequently lead to an overproduction of reactive oxygen species (ROS) oup.com.

Interactions with Other Plant Hormones

Quinmerac, as a synthetic auxin, significantly influences the plant's hormonal balance. A key interaction involves the stimulation of ethylene synthesis, particularly in the shoot tissue of sensitive dicots nih.govoup.comebi.ac.ukoup.com. This stimulation of ethylene biosynthesis is an early response to quinmerac treatment nih.govebi.ac.uk. Subsequently, the increased levels of ethylene trigger the biosynthesis and accumulation of ABA nih.govoup.comebi.ac.ukoup.comjustia.comnih.govgoogle.com. This auxin-stimulated ethylene-induced ABA accumulation is considered a crucial step in the mode of action of auxin herbicides like quinmerac, leading to growth inhibition nih.govebi.ac.ukpurdue.edu. The increase in ABA levels has been shown to correlate closely with observed phytotoxic effects oup.comebi.ac.uk.

Cellular and Subcellular Responses

Quinmerac treatment elicits a range of cellular and subcellular responses in susceptible plants, contributing to its phytotoxic effects.

Effects on Cell Division and Elongation

While not explicitly detailed for this compound in all search results, synthetic auxins, in general, are known to affect cell division and elongation. High concentrations of auxins can inhibit root and shoot growth nih.gov. The mode of action of quinmerac has been proposed to involve root growth inhibition, exhibiting auxin-type effects bund.debund.deresearchgate.net. Auxin herbicides can restrain new growth and cell development in susceptible weeds bund.de.

Generation of Hydrogen Peroxide (H2O2) and DNase Activity

Quinmerac treatment leads to increased levels of hydrogen peroxide (H2O2) and deoxyribonuclease (DNase) activity in the shoot tissue of susceptible plants oup.comebi.ac.ukresearchgate.net. These increases are closely correlated with the accumulation of ABA and serve as indicators of tissue damage oup.comebi.ac.ukresearchgate.net. H2O2 overproduction is hypothesized to contribute to the induction of cell death in affected leaves oup.comebi.ac.uk. DNase activity, indicative of DNA degradation, also increases significantly following quinmerac treatment oup.comebi.ac.ukresearchgate.net.

ParameterEffect of Quinmerac Treatment (relative to control)Reference
H2O2 LevelsIncreased up to 3-fold oup.comebi.ac.ukresearchgate.net
DNase ActivityIncreased up to 3-fold oup.comebi.ac.ukresearchgate.net
Total Chlorophyll (B73375)Decrease oup.comebi.ac.ukresearchgate.net
Immunoreactive ABAIncrease oup.comebi.ac.ukresearchgate.net

Tissue-Specific Responses and Dosage-Dependent Thresholds

Research indicates that the responses to quinmerac can be tissue-specific. For instance, quinmerac-induced increases in ethylene and ABA have been observed to occur exclusively in the shoot tissue of Galium aparine nih.gov. From the shoot, ABA appears to be translocated within the plant nih.gov. The effects of quinmerac are also dosage-dependent, with increasing concentrations leading to more pronounced effects on parameters such as chlorophyll loss, H2O2 levels, ABA accumulation, and DNase activity oup.comebi.ac.ukresearchgate.net. There are dosage-dependent thresholds for the observed physiological and biochemical responses oup.comebi.ac.ukresearchgate.net.

Herbicide Selectivity Mechanisms

The selective nature of this compound is a critical factor in its application as an herbicide. While the precise mechanisms can vary depending on the plant species, research on quinoline (B57606) carboxylic acid herbicides, including quinmerac and its close relative quinclorac (B55369), has elucidated key pathways conferring tolerance or sensitivity. These mechanisms largely fall into two categories: those related to the herbicide's interaction with its molecular target(s) and those involving the plant's ability to metabolize or detoxify the compound or its toxic byproducts.

Quinmerac, acting as a synthetic auxin, disrupts normal plant growth and development by interfering with the plant's natural hormonal balance. This interference can trigger an overproduction of other plant hormones, notably ethylene and abscisic acid (ABA), in susceptible species wikipedia.orgethersolvent.comfishersci.caciteab.comnih.gov. The subsequent metabolic consequences of this hormonal imbalance play a significant role in the observed herbicidal effects and the differential responses seen in tolerant versus sensitive plants.

Target-Site Based Selectivity

Target-site based selectivity involves differences in the sensitivity of the herbicide's molecular target(s) between tolerant and sensitive plant species. For quinoline carboxylic acid herbicides like quinmerac, which mimic auxin, the primary target-site related mechanisms are linked to the auxin perception and signal transduction pathways. While the exact protein targets for quinmerac may involve auxin receptors or components downstream in the signaling cascade, differential sensitivity at these sites can lead to varied responses across plant species ethersolvent.comfishersci.cawikidata.orgwikipedia.org.

Studies on quinclorac, which shares a similar mode of action with quinmerac, have provided insights into these target-site related mechanisms. Research indicates that selectivity and resistance in certain grass species are associated with differential sensitivity in the pathway that leads to the induction of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase activity ethersolvent.comfishersci.cawikidata.org. ACC synthase is a key enzyme in the biosynthesis of ethylene, a plant hormone that, at elevated levels induced by synthetic auxins, contributes significantly to the phytotoxic effects observed in susceptible plants ethersolvent.comfishersci.canih.govwikidata.org. Tolerant or resistant plants exhibit a reduced or absent induction of ACC synthase activity upon exposure to the herbicide, leading to lower levels of ethylene and its downstream toxic byproducts ethersolvent.comwikidata.org. This differential response at the level of ACC synthase induction, mediated by variations in the auxin signaling pathway, is considered a primary target-site based mechanism for the selectivity of these herbicides fishersci.cawikidata.org.

Differential Metabolism in Tolerant vs. Sensitive Plants

Differential metabolism refers to the ability of plants to detoxify or break down the herbicide or its toxic metabolites. While metabolism of the herbicide molecule itself is a common mechanism of herbicide resistance in many plant species and for various herbicide classes, including other synthetic auxins cenmed.com, research on the selectivity of quinoline carboxylic acid herbicides like quinmerac and quinclorac in grasses has highlighted a different metabolic detoxification pathway as particularly important: the detoxification of cyanide fishersci.cawikidata.org.

As mentioned, the overproduction of ethylene induced by these herbicides in susceptible plants leads to the accumulation of cyanide (HCN) as a co-product of ethylene biosynthesis ethersolvent.comfishersci.canih.govwikidata.org. Cyanide is a potent toxin that can inhibit essential plant enzymes, including cytochrome c oxidase in the respiratory chain, leading to cellular damage and plant death fishersci.cascielo.br. Tolerant plant species or resistant biotypes have demonstrated an enhanced ability to detoxify this accumulated cyanide fishersci.cawikidata.org.

A key enzyme involved in this detoxification process is β-cyanoalanine synthase (β-CAS) fishersci.cawikidata.orgscielo.brmdpi.com. This enzyme catalyzes the conversion of cyanide and cysteine into β-cyanoalanine, a less toxic compound wikidata.orgwikipedia.org. Studies have shown that tolerant or resistant plants exhibit higher β-CAS activity compared to susceptible plants, enabling them to more effectively neutralize the toxic cyanide produced as a consequence of the herbicide-induced ethylene burst fishersci.cawikidata.orgmdpi.com. This enhanced metabolic capacity to detoxify cyanide is considered a significant non-target-site mechanism contributing to the differential sensitivity observed between plant species and biotypes towards quinmerac and similar quinoline carboxylic acid herbicides fishersci.cawikidata.org.

The following table summarizes the key selectivity mechanisms discussed:

Mechanism TypeDescriptionRole in Selectivity
Target-Site BasedDifferential sensitivity in auxin perception/signal transduction leading to varied ACC synthase induction. ethersolvent.comfishersci.cawikidata.orgwikipedia.orgTolerant plants exhibit reduced induction of ACC synthase, limiting ethylene and cyanide production. ethersolvent.comwikidata.org
Differential MetabolismEnhanced detoxification of cyanide, a toxic byproduct of herbicide-induced ethylene biosynthesis. fishersci.cawikidata.orgTolerant plants have higher β-cyanoalanine synthase (β-CAS) activity, converting toxic cyanide to less toxic β-cyanoalanine. fishersci.cawikidata.orgmdpi.com

Metabolic Pathways and Residue Dynamics

Metabolism in Plants

The degradation and metabolic pathways of quinmerac (B26131) in plants have been studied, revealing several key transformations. The extent of quinmerac metabolism can vary significantly between plant species, ranging from 5% to 80%.

Primary metabolic reactions in plants involve the oxidation of the 3-methyl group and hydroxylation at the 2-quinoline position of quinmerac. Two notable metabolites identified in the metabolic pathways of quinmerac are BH 518-2 and BH 518-4. BH 518-4 is identified as 7-chloro-3-(hydroxymethyl)quinoline-8-carboxylic acid. BH 518-2 is known as 7-chloroquinoline-3,8-dicarboxylic acid or 7-chloro-3,8-quinoline dicarboxylic acid. These metabolites represent the initial oxidative steps in the plant metabolism of quinmerac.

Following the primary oxidative steps, the quinmerac metabolites, such as BH 518-2 and BH 518-4, are subsequently conjugated, primarily to carbohydrates. This conjugation process typically increases the polarity of the metabolites, facilitating their storage or further degradation. Further oxidation pathways beyond the formation of BH 518-2 and BH 518-4 may also occur, leading to a range of transformation products.

While specific detailed research findings on the persistence of Quinmerac-methyl or Quinmerac in rotational crops were not extensively available within the search results, the environmental fate of quinmerac in soil provides some indication. The persistence of quinmerac in soil, where residues in rotational crops would originate, is influenced by factors such as soil moisture and microbial degradation. The field DT50 (the time taken for the concentration of the substance to reduce by half) of quinmerac can range from 3 to 33 days.

Metabolism in Livestock

Studies on the metabolism of quinmerac in mammals indicate that it is primarily excreted in the urine and appears to remain largely unmodified.

Based on the metabolic profile in mammals where quinmerac is primarily excreted unchanged, the residue definition in animal commodities would likely focus on the parent compound, quinmerac.

Environmental Fate and Degradation

Quinmerac, the likely primary environmental form of this compound, exhibits specific behaviors in the environment. It is stable to heat, light, and in aqueous solutions with pH values between 3 and 9. Losses due to volatilization are considered negligible. Soil moisture conditions significantly impact quinmerac persistence by influencing microbial degradation and soil leaching. Quinmerac is only slightly adsorbed to the soil.

Degradation of quinmerac in soil is observed to be similar to that in plants, yielding the same oxygenated and hydroxylated metabolites. The field DT50 for quinmerac can range from 3 to 33 days, indicating moderate persistence in soil depending on environmental conditions.

Oxidation by Hydroxyl Radicals (HO•)

Oxidation by hydroxyl radicals (HO•) is a significant pathway for the transformation of organic compounds in aqueous and atmospheric environments. Theoretical studies have investigated the reaction of Quinmerac with HO• radicals to elucidate the degradation mechanisms and kinetics. researchgate.netresearchgate.netresearchgate.net

Radical Adduct Formation (RAF) Pathways

Studies employing quantum chemistry and kinetic calculations have shown that Radical Adduct Formation (RAF) reactions are more likely to occur during the oxidation process of Quinmerac initiated by HO• radicals in aqueous media compared to other mechanisms. researchgate.netresearchgate.net Specifically, branching ratio calculations indicate that the predominant pathway involves the addition of the HO• radical to the C7 position of the benzyl (B1604629) ring. researchgate.netresearchgate.net Hydrogen abstraction at the methyl group is also identified as a significant pathway. researchgate.netresearchgate.net

Formal Hydrogen Transfer (FHT) and Single Electron Transfer (SET)

In addition to RAF, Formal Hydrogen Transfer (FHT) and Single Electron Transfer (SET) mechanisms were also investigated for the reaction between Quinmerac and HO• radicals. researchgate.netresearchgate.net Research indicates that FHT follows RAF in likelihood of occurrence, while SET is considered a negligible pathway in this oxidation process in aqueous media. researchgate.netresearchgate.net

Influence of Temperature and pH on Reaction Rates

The rate constant for the oxidation of Quinmerac by HO• radicals is influenced by environmental factors such as temperature and pH. researchgate.netresearchgate.net Studies have evaluated this rate constant across a range of temperatures (283–333 K) and pH values (0–14). researchgate.netresearchgate.net The highest reaction rates were observed under conditions of low pH (0–1) and high temperature (333 K), with a reported rate constant of 9.36 × 10⁸ M⁻¹s⁻¹. researchgate.netresearchgate.net

Table 1: Influence of Temperature and pH on Quinmerac Oxidation Rate by HO• Radicals

Temperature (K)pH RangeObserved Trend in Reaction RateHighest Rate Constant (M⁻¹s⁻¹)Citation
283–3330–14Increases with increasing temperature and decreasing pH9.36 × 10⁸ (at 333 K and pH 0-1) researchgate.netresearchgate.net

Lifetime and Persistence in Aqueous and Environmental Conditions

The persistence of Quinmerac in the environment can vary significantly depending on the specific conditions. Theoretical assessments suggest that Quinmerac can exist in the environment for durations ranging from a few seconds to several years. researchgate.net This wide range highlights the impact of environmental factors on its degradation rate. While specific data on this compound persistence across diverse environmental matrices (water, soil, air) is not extensively detailed in the provided search results, studies on the degradation of Quinmerac in specific scenarios, such as in cauliflower, indicate relatively fast degradation. agriculturejournals.czagriculturejournals.cz

Sorption-Desorption Behavior in Soils

The interaction of Quinmerac with soil particles through sorption and desorption processes is a critical factor influencing its mobility, bioavailability, and potential for leaching. nih.govresearchgate.net Quinmerac, being an ionogenic compound, exhibits sorption behavior that is significantly influenced by soil properties. nih.govebi.ac.uk

Studies on the sorption of Quinmerac onto variable charged soils, particularly those rich in iron oxides, have shown that mineralogy plays a strong role. nih.govebi.ac.uk The sorption-desorption behavior observed, where an appreciable fraction of the sorbed mass was easily desorbed by deionized water, suggests that the reversibly sorbed fraction is weakly bound to the soil surface. nih.govebi.ac.uk This is in contrast to the desorption hysteresis commonly observed in batch studies for some other compounds. nih.govcopernicus.org Both the carboxylate and the heterocyclic nitrogen groups of Quinmerac may be involved in sorption, facilitated by specific and nonspecific electrostatic attraction and surface complexation. nih.govebi.ac.uk

Distribution coefficients (Kd) for Quinmerac have been reported to be low (0.03 - 12 mL g⁻¹), and these are mainly determined by the soil organic carbon content in neutral to slightly acidic agricultural soils. researchgate.net Under acidic conditions (pH < 5.2), the adsorption mechanism is thought to involve cation bridging with the anionic form of Quinmerac. researchgate.net

Influence of Mineralogy, Iron, and Aluminum Oxides

Soil mineralogy, particularly the content of iron and aluminum oxides, strongly influences the sorption of ionogenic compounds like Quinmerac. nih.govebi.ac.uk Research indicates that Quinmerac sorption is significantly affected by the presence of these metal oxides. nih.govebi.ac.ukcsic.es Preferential adsorption of Quinmerac on iron oxides such as hematite (B75146) and goethite over aluminum oxides has been observed. csic.es This highlights the specific interactions that occur between Quinmerac and different mineral surfaces in the soil environment.

Table 2: Factors Influencing Quinmerac Sorption in Soils

FactorInfluence on SorptionNotesCitation
Mineralogy (Iron/Aluminum Oxides)Strong influence; preferential adsorption on iron oxides observed.Affects specific and nonspecific electrostatic attraction and surface complexation. nih.govebi.ac.ukcsic.es
Soil Organic Carbon ContentMain determinant of low distribution coefficients in neutral to slightly acidic soils.Kd values are primarily correlated with organic carbon. researchgate.net
pHInfluences the ionic form of Quinmerac; cation bridging under acidic conditions.Adsorption mechanism changes with pH, particularly below pH 5.2. researchgate.net
Electrostatic Interactions and Surface Complexation

The adsorption behavior of quinmerac in soil and at mineral-water interfaces is influenced by several factors, including mineralogy, particularly the presence of soil iron and aluminum oxides. ebi.ac.uknih.gov Quinmerac is considered an ionic compound, and its sorption onto variable charged soils rich in iron oxides is strongly influenced by these minerals. ebi.ac.uknih.gov

Studies investigating the sorption of ionogenic compounds, including quinmerac, onto iron oxide-rich soils and pure-phase metal oxides suggest that both the carboxylate group and the heterocyclic nitrogen atom of quinmerac may participate in the sorption process. ebi.ac.uknih.gov This participation is facilitated by specific and nonspecific electrostatic attraction and surface complexation. ebi.ac.uknih.gov Unlike neutral compounds, the sorption of ionic compounds like quinmerac is significantly affected by the charged surfaces of soil minerals. nih.gov

While 2,4-D sorption to iron oxide-rich soils appears to be driven primarily by nonspecific electrostatic attraction, with specific electrostatic attraction and van der Waals interactions being secondary, quinmerac shows involvement of both its carboxylate and heterocyclic nitrogen groups in interactions that include electrostatic attraction and surface complexation. ebi.ac.uknih.gov

The adsorption of quinmerac onto materials like diatomite, an aluminosilicate (B74896) mineral, has been investigated. researchgate.netuniv-ouargla.dz Experiments showed that the amount of adsorbed quinmerac increased at higher pH values, reaching a maximum at pH 2.5. researchgate.net This pH dependency suggests the involvement of ionic interactions, as the charge state of quinmerac and the surface charge of the adsorbent are pH-dependent. The Langmuir model has been found to provide a good correlation for the experimental data for adsorption equilibrium on diatomite. researchgate.net

The reversibly sorbed fraction of quinmerac in stirred-flow studies was easily desorbed by deionized water, indicating that this fraction is weakly bound to the soil surface. ebi.ac.uknih.gov This behavior, where desorption is initially more rapid than sorption, contrasts with the desorption hysteresis often observed in batch studies. ebi.ac.uknih.gov

Research on similar quinoline-carboxylic acids, such as imazaquin (B1671739), provides further insight into potential adsorption mechanisms on iron-pillared clay minerals (Fe PILCs). These studies suggest that adsorption can occur through the formation of inner-sphere complexes, particularly with iron centers. csic.es While imazaquin adsorption on aluminum-pillared clay minerals (Al PILCs) was attributed to electrostatic interactions with positively charged sites and hydrogen bonding with the carboxylate moiety and nitrogen/oxygen atoms, the higher affinity for iron oxides suggests additional mechanisms like covalent bonding involving the heterocyclic nitrogen and Fe(III) might be significant for quinoline-carboxylic acids. csic.es Given the analogous chemical structures of imazaquin and quinmerac, similar adsorption mechanisms involving specific and nonspecific electrostatic attraction and surface complexation with metal oxides in soil are plausible for quinmerac. csic.es

Structure Activity Relationships Sar and Computational Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling seeks to build predictive models that correlate a compound's structural or physicochemical properties with its biological activity or other endpoints. While QSAR studies have been widely applied to various chemical classes, including some quinoline (B57606) derivatives frontiersin.orgd-nb.info, specific QSAR modeling efforts focused solely on Quinmerac-methyl are not prominently featured in the examined literature. General QSAR approaches involve calculating molecular descriptors and developing statistical models to predict activity researchgate.nethal.sciencenih.gov. The absence of specific published QSAR models for this compound limits a detailed discussion of its SAR through this particular computational method based on the available information.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations are a quantum mechanical method used to investigate the electronic structure and properties of molecules, providing insights into their reactivity and stability. Several studies have employed DFT to analyze the chemical reactivity of Quinmerac (B26131) benchchem.comresearchgate.netnih.govchem960.comfrontiersin.orgqsardb.org. These studies, while focused on the carboxylic acid form, offer relevant information for understanding the potential behavior of this compound due to the shared quinoline core and substituents.

DFT calculations on Quinmerac have been used to determine global reactivity descriptors such as ionization energy, molecular hardness, and electrophilicity benchchem.comresearchgate.netnih.govchem960.com. These descriptors provide a general understanding of a molecule's reactivity. For instance, ionization energy relates to the ease of electron removal, molecular hardness indicates resistance to deformation of the electron cloud, and electrophilicity measures the propensity to accept electrons. Studies on Quinmerac have calculated these values to predict changes in its reactivity benchchem.comresearchgate.netnih.gov.

Table 1: DFT Reactivity Descriptors for Quinmerac

Descriptor Value (Units) Level of Theory Source
Ionization Energy Data available in source researchgate.net MP2/6-311++G(d,p)//B3LYP/6-311++G(2d,2p) researchgate.net
Molecular Hardness Data available in source researchgate.net MP2/6-311++G(d,p)//B3LYP/6-311++G(2d,2p) researchgate.net
Electrophilicity Data available in source researchgate.net MP2/6-311++G(d,p)//B3LYP/6-311++G(2d,2p) researchgate.net

Note: Specific numerical values for these descriptors for Quinmerac are reported in the cited source researchgate.net.

The condensed Fukui function is a local reactivity descriptor derived from DFT that indicates the sites within a molecule that are most susceptible to attack by electrophiles, nucleophiles, or free radicals benchchem.comresearchgate.netnih.govqsardb.orgresearchgate.netbeilstein-journals.org. Studies on Quinmerac have utilized Fukui function analysis to map its reactive sites benchchem.comresearchgate.netnih.govqsardb.org. This analysis helps in understanding how the molecule might interact with other chemical species in various environments or biological systems.

Table 2: Predicted Reactive Sites on Quinmerac via Fukui Function Analysis

Type of Attack Predicted Reactive Site(s) Basis of Prediction (Fukui Function Values) Source
Electrophilic C2 (on the quinoline ring) Based on Fukui function values qsardb.org benchchem.comresearchgate.netnih.govqsardb.org
Nucleophilic N atom (in the ring) Based on Fukui function values qsardb.org benchchem.comresearchgate.netnih.govqsardb.org
Free Radical C2 (on the quinoline ring) Based on Fukui function values qsardb.org benchchem.comresearchgate.netnih.govqsardb.org

Note: These predictions are based on DFT calculations for Quinmerac benchchem.comresearchgate.netnih.govqsardb.org.

Based on the Fukui function analysis, DFT studies on Quinmerac have predicted potential reaction pathways benchchem.comresearchgate.netnih.govqsardb.org. The analysis suggests that electrophilic and free radical attacks on Quinmerac might lead to aromatic substitution reactions, particularly at the C2 position of the quinoline ring benchchem.comresearchgate.netnih.govqsardb.org. Conversely, nucleophilic attacks are predicted to cause cleavage of the C=N bond within the quinoline ring benchchem.comresearchgate.netnih.govqsardb.org. These predictions offer insights into the potential chemical transformations Quinmerac, and by extension potentially this compound, might undergo.

Molecular Docking and Simulation Studies

Molecular docking and simulation studies are computational techniques used to predict how a molecule binds to a target protein or other biological macromolecules and to study the dynamics of these interactions over time d-nb.infonih.govscbt.comsigmaaldrich.comresearchgate.netmassbank.eu. These methods are valuable for understanding the potential mechanism of action of a compound by identifying potential binding partners and characterizing the nature of the binding forces. While molecular docking and simulation studies are commonly applied in the study of biologically active compounds, including some quinoline-based structures d-nb.infonih.gov, specific published research detailing molecular docking or simulation studies focused solely on this compound was not found in the examined literature. Therefore, a detailed discussion of specific binding interactions or dynamic behavior of this compound with potential biological targets using these methods is not possible based on the available search results.

Computational Ecotoxicity Predictions of Quinmerac and its Degradation Products

Computational methods, including QSAR-based approaches, are increasingly used to predict the potential ecotoxicity of chemical compounds and their degradation products researchgate.netnih.gov. Studies have applied these methods to assess the environmental impact of Quinmerac and its transformation products researchgate.net. Ecotoxicity predictions for Quinmerac and its degradation products suggest that they are generally not harmful and are non-bioaccumulative substances for aquatic organisms researchgate.net. However, these predictions also indicated potential developmental toxicity, although no mutagenic toxicity was predicted researchgate.net. These computational assessments contribute to understanding the potential environmental risks associated with the use and degradation of Quinmerac, and provide a basis for evaluating the related this compound.

Table 3: Computational Ecotoxicity Predictions for Quinmerac and Degradation Products

Endpoint Prediction for Aquatic Organisms Source
Harmfulness Not harmful researchgate.net
Bioaccumulation Non-bioaccumulative researchgate.net
Developmental Toxicity Predicted researchgate.net
Mutagenic Toxicity Not predicted researchgate.net

Note: These predictions are based on computational ecotoxicity evaluations of Quinmerac and its degradation products researchgate.net.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatographic techniques are widely used for separating and identifying quinmerac (B26131) and its metabolites from complex sample matrices semanticscholar.orgresearchgate.netresearchgate.netthermofisher.commdpi.comcreative-proteomics.com. These methods offer the necessary specificity and sensitivity for residue analysis.

High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing quinmerac benchchem.com. HPLC, particularly when coupled with mass spectrometry (HPLC-MS/MS), has been used for the determination of parent quinmerac and its metabolites BH 518-2 and BH 518-4 in various matrices semanticscholar.org. HPLC is effective for separating non-volatile or thermally labile compounds like quinmerac and its related substances thermofisher.cominnovareacademics.in.

Gas Chromatography-Mass Spectrometry (GC-MS) is another standard method for quantifying quinmerac residues, particularly in environmental samples benchchem.com. GC-MS is suitable for volatile or semi-volatile compounds and often requires derivatization for more polar analytes like carboxylic acids epa.gov. A typical GC-MS method for quinmerac might involve a DB-5MS capillary column with a temperature gradient and helium as the carrier gas benchchem.com. GC-MS/MS is also utilized for pesticide residue analysis and can be used in conjunction with LC-MS/MS for comprehensive screening tandfonline.comresearchgate.net.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a technique of choice for multi-residue pesticide analysis due to its high sensitivity and selectivity perkinelmer.com. LC-MS/MS methods are available for the determination of parent quinmerac and its metabolites BH 518-2 and BH 518-4 in various matrices semanticscholar.org. LC-MS/MS allows for the simultaneous detection and quantification of multiple compounds, including many pesticides and their metabolites perkinelmer.comlcms.cz. The use of multiple reaction monitoring (MRM) transitions in LC-MS/MS enhances specificity perkinelmer.comlcms.cz.

Analytical methods for quinmerac and its metabolites are validated in various matrices to ensure their reliability and accuracy researchgate.netmdpi.comcreative-proteomics.com. These matrices include plant tissues (such as cereals, oilseed rape, and sugar beet), animal tissues, and environmental samples (like water and soil) benchchem.comsemanticscholar.orgresearchgate.netresearchgate.netukas.com. Validation typically involves assessing parameters such as recovery, repeatability, reproducibility, linearity, and limits of quantification researchgate.nettandfonline.comresearchgate.neteurl-pesticides.eu. For instance, an HPLC-MS/MS method for quinmerac and its metabolites was validated in matrices like lettuce, orange, rapeseeds, and wheat grain semanticscholar.org. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a common sample preparation method used in conjunction with LC-MS/MS and GC-MS for analyzing pesticide residues in diverse matrices, including plant and animal products and environmental samples hpst.czresearchgate.netresearchgate.netnih.gov.

The Limits of Quantification (LOQ) represent the lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision researchgate.net. LOQ values for quinmerac and its metabolites vary depending on the analytical method and the matrix. For LC-MS/MS methods, reported LOQ values for quinmerac can be as low as 0.002 mg/kg in certain cereal commodities eurl-pesticides.eu. An HPLC-MS/MS method reported an LOQ of 0.05 mg/kg for parent quinmerac and its metabolites BH 518-2 and BH 518-4 in various plant matrices semanticscholar.org. For multi-residue GC-MS/MS methods, LOQ values for various pesticides, potentially including quinmerac, can range from 3.0 to 5.7 µg/kg tandfonline.comresearchgate.net. Achieving low LOQs is essential for monitoring residues at or below regulatory limits researchgate.net.

Here is a table summarizing some reported LOQ values for quinmerac and its metabolites:

Compound(s)Analytical MethodMatrixLOQ (mg/kg)Source
QuinmeracLC-MS/MSCereal commodities (oat, rice, rye, wheat)0.002 eurl-pesticides.eu
Quinmerac, BH 518-2, BH 518-4HPLC-MS/MSLettuce, orange, rapeseeds, wheat grain0.05 semanticscholar.org
Various pesticides (incl. quinmerac)GC-MS/MSSweet pepper0.003-0.0057 tandfonline.comresearchgate.net

Analyzing quinmerac metabolites, particularly BH 518-4, presents specific analytical challenges benchchem.comsemanticscholar.org. One significant challenge is the lack of commercially available reference standards for BH 518-4, which complicates its accurate quantification benchchem.comsemanticscholar.org. While analytical standards for parent quinmerac and metabolite BH 518-2 are commercially available, the absence of a standard for BH 518-4 makes method validation and routine analysis more difficult semanticscholar.org. ELISA methods have been mentioned for quantifying total quinmerac residues (sum of quinmerac, BH 518-2, and BH 518-4) without differentiating the individual metabolites, which might be suitable for screening but not for specific quantification of each compound benchchem.comsemanticscholar.org. The presence of metabolites like BH 518-4 in significant quantities in follow-up crops also necessitates their inclusion in residue definitions and the development of analytical methods capable of their determination semanticscholar.organses.fr.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Extraction and Sample Preparation Methods

Effective extraction and sample preparation are crucial for isolating the target analyte, quinmerac-methyl, from complex matrices and minimizing interference before instrumental analysis. Several approaches are utilized for this purpose.

QuEChERS Extraction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in various matrices, including food and environmental samples. hpst.czlcms.czresearchgate.net This method typically involves the extraction of analytes with an organic solvent, such as acetonitrile (B52724) (ACN), followed by a partitioning step induced by adding salts. hpst.czeurl-pesticides.eu Different variations of the QuEChERS method exist, including the original, European (EN), and AOAC methods, which differ slightly in the extraction solvent composition and salt mixtures used. hpst.cz For instance, the AOAC method uses 1% acetic acid in acetonitrile and a salt mixture of anhydrous MgSO4 and sodium acetate, while the EN method uses acetonitrile with a mixture of anhydrous MgSO4, NaCl, sodium citrate, and disodium (B8443419) hydrogen citrate. hpst.cz

The QuEChERS method is designed to extract a wide range of pesticides with varying polarities. hpst.cz However, the resulting crude extract can still contain matrix co-extractives that may interfere with instrumental analysis. hpst.cz Therefore, a cleanup step, often involving dispersive solid-phase extraction (dSPE), is commonly integrated into the QuEChERS procedure. hpst.cz dSPE utilizes sorbents such as MgSO4, PSA (primary secondary amine), C18, and GCB (graphitized carbon black) to remove interfering substances. hpst.cz Studies have shown that QuEChERS extraction with acetonitrile can be selected for certain matrices, such as glass-fibre filters used in air sampling. researchgate.netnih.gov

Cold-Column Extraction

Cold-column extraction is another method employed for the extraction of pesticides from specific matrices. This technique has been used for extracting pesticides, including quinmerac, from polyurethane foam (PUF) and XAD-2 resin columns used in ambient air sampling. researchgate.netnih.gov In this method, the columns are typically filled with a solvent, such as dichloromethane, and soaked for a period. researchgate.netnih.gov The soaking step may be repeated, followed by purging with an inert gas like nitrogen. researchgate.netnih.gov This method has shown effectiveness for certain compounds in air samples. researchgate.netnih.gov

Immunochemical Methods (e.g., ELISA) for Total Residue Quantification

Immunochemical methods, such as Enzyme-Linked Immunosorbent Assay (ELISA), offer an alternative approach for pesticide residue analysis. researchgate.netjircas.go.jp ELISA is based on the highly specific interaction between an antigen (the pesticide or a related compound) and an antibody. jircas.go.jp These methods can provide sensitive, relatively rapid, and cost-effective measurements, particularly for screening purposes. researchgate.netjircas.go.jp

While chromatographic techniques like LC-MS/MS are often used for confirmatory analysis and can detect specific compounds and their metabolites, ELISA can be employed for the quantification of total residues that might include the parent compound and structurally related metabolites that cross-react with the antibody. researchgate.netjircas.go.jp

The development of an ELISA method involves selecting appropriate antibodies and optimizing assay conditions. jircas.go.jp Sample preparation is often still required for ELISA to minimize matrix interference and potential cross-reactivity issues. researchgate.net Dilution of sample extracts can sometimes be sufficient to address matrix interference in ELISA. jircas.go.jp

Research has explored the application of ELISA for the determination of quinmerac in certain matrices, such as cereals. researchgate.net An ELISA test kit was reported to determine quinmerac in some cereals at concentrations below the established tolerance level. researchgate.net While this finding relates specifically to quinmerac, it demonstrates the potential applicability of immunochemical methods for the detection of structurally similar compounds like this compound.

Here is a summary of extraction methods and their applications:

Extraction MethodTypical Solvent(s)MatricesKey Features
QuEChERS ExtractionAcetonitrile (ACN), WaterFood (Fruits, Vegetables, Cereals), AirQuick, Easy, Cheap, Effective, Rugged, Safe, Wide polarity range extraction
Cold-Column ExtractionDichloromethaneAir (PUF/XAD-2 columns)Used for specific air sampling media

Here is a summary of immunochemical method characteristics:

Method TypePrincipleAdvantagesConsiderations
ELISAAntigen-antibody interactionSensitive, Rapid, Cost-effective (screening)Requires specific antibodies, Matrix effects

Ecotoxicological and Environmental Impact Assessments

Aquatic Ecotoxicity

The impact of quinmerac-methyl on aquatic organisms has been a key area of assessment. Evaluations have considered its direct toxicity to various aquatic species and its potential to accumulate in these organisms.

Harmfulness to Aquatic Organisms

This compound and its metabolites have been identified as potentially harmful to aquatic organisms. The European Food Safety Authority (EFSA) noted that quinmerac (B26131) was considered harmful to aquatic organisms, while formulations containing quinmerac, such as those mixed with metazachlor (B166288), were found to be very acutely toxic to aquatic organisms. greyhoundchrom.com Metabolites of quinmerac, specifically BH 518-2 and BH 518-5, are also considered harmful to aquatic organisms. asca-berlin.de

Data from aquatic toxicity assessments provide specific endpoints for various species:

Fish: An LC50 (96 h) for Oncorhynchus mykiss (rainbow trout) was reported as 19.59 mg/l in a static test. basf.com

Aquatic Invertebrates: The EC50 (48 h) for Daphnia magna (a type of water flea) in a static test was 51.4 mg/l. basf.com

Aquatic Plants: For Lemna gibba (duckweed), the EC10 (7 d) for growth rate was 0.287 mg/l, and the EC50 (7 d) was 0.517 mg/l. basf.com For Chlorella fusca (algae), the EbC50 (96 h, static) for biomass was 48.5 mg/L, with a NOEC of 20 mg/L. kemi.se Selenastrum capricornutum showed an EC50 (72 h, static) of 255 mg/L and an EC10 of 82 mg/L. kemi.se

Based on these findings, quinmerac is classified as very toxic to aquatic life with long-lasting effects. basf.combasf.combasf.com

Here is a summary of aquatic ecotoxicity data for quinmerac:

SpeciesEnd-pointExposure DurationResult (mg as/L)
Oncorhynchus mykissLC5096 h (static)19.59
Daphnia magnaEC5048 h (static)51.4
Lemna gibbaEC10 (growth rate)7 d0.287
Lemna gibbaEC50 (growth rate)7 d0.517
Chlorella fuscaEbC50 (biomass)96 h (static)48.5
Chlorella fuscaNOEC96 h (static)20
Selenastrum capricornutumEC5072 h (static)255
Selenastrum capricornutumEC1072 h (static)82

Note: This table is presented as a static representation. In an interactive format, users might be able to sort, filter, or expand rows for more details.

Bioaccumulation Potential

The potential for this compound to bioaccumulate in organisms has been assessed. Based on the n-octanol/water distribution coefficient (log Pow), accumulation in organisms is not expected. basf.com Theoretical predictions also suggest that quinmerac and its degradation products are non-bioaccumulative substances to aquatic organisms. researchgate.netresearchgate.netresearchgate.net A bioconcentration study is generally triggered when the log Kow is greater than 3. umweltbundesamt.de While specific log Kow values for this compound were not consistently found across all search results, the assessment indicates a low potential for bioaccumulation. basf.com

Terrestrial Ecotoxicology

The impact of this compound on terrestrial ecosystems, including various land animals and soil organisms, has also been examined.

Impact on Birds, Bees, and Other Land Animals

When used properly, quinmerac was found to have no significant impact on birds, bees, or other land animals. greyhoundchrom.comchemservice.com However, the EFSA did issue a warning regarding its danger to water creatures. greyhoundchrom.com

Chronic Ecotoxicity in Earthworms

Assessments have considered the long-term impact of this compound on earthworms. The long-term risk for earthworms due to the metabolite BH 518-5 has been a point of attention in regulatory evaluations. bund.de While specific chronic toxicity data for this compound on earthworms were not detailed in the provided snippets, the need to consider this risk indicates potential concern. bund.de

Developmental and Mutagenic Toxicity

Studies have explored the potential of this compound and its degradation products to cause developmental or mutagenic effects. Ecotoxicity predictions have indicated that quinmerac and its degradation products have developmental toxicity but no mutagenic toxicity. researchgate.netresearchgate.netresearchgate.net

Environmental Mobility and Persistence

The environmental fate of Quinmerac, a quinolinemonocarboxylic acid herbicide, is influenced by processes such as degradation, adsorption, and mobility in soil, water, and air wikipedia.orgacs.org. Understanding these processes is crucial for assessing its potential environmental impact fera.co.uk.

Quinmerac is considered stable herts.ac.uk. Its persistence in the environment is a key factor in determining potential exposure levels for non-target organisms fera.co.uk. Environmental fate studies investigate how abiotic reactions, biological processes, photolysis, and hydrolysis impact the transformation of chemicals once released into the environment fera.co.uk.

Soil adsorption and mobility data indicate that Quinmerac is moderately mobile herts.ac.uk. The adsorption coefficient (Kd) and the organic carbon normalized adsorption coefficient (Koc) are key parameters used to assess a chemical's mobility in soil fera.co.ukherts.ac.uk. A lower adsorption coefficient value suggests higher mobility and a greater potential for leaching fera.co.uk. For Quinmerac, the Koc value is reported as 86 mL g⁻¹, with a range of 19.2-184.8 mL g⁻¹ based on EU dossier data herts.ac.uk. Adsorption of Quinmerac increases with decreasing pH herts.ac.uk.

The potential for particle-bound transport of Quinmerac is calculated to be low herts.ac.uk.

Groundwater Contamination Potential

The potential for a pesticide to leach into groundwater is influenced by its physicochemical properties, soil characteristics, climate, and application methods researchgate.net. Quinmerac has been identified in assessments as having potential for leaching to water nerc.ac.uknerc.ac.uk. Regulatory authorities in the EU pay particular attention to the protection of groundwater when the active substance is applied in regions with vulnerable soil and/or climatic conditions bund.deeuropa.eu.

Predictive models are used for initial screening assessments to evaluate the potential for groundwater contamination of both registered and newly submitted pesticides wrc.org.za. These models simulate the flow and transport of pesticides through soil, considering factors like sorption and decay wrc.org.za. While models are used in developed countries for pesticide screening and regulation, their accuracy can sometimes be dubious, and it is considered important that models err on the side of overestimating pollution potential rather than underestimating it wrc.org.za.

Drainflow and GUS Index

Drainflow can be a pathway for pesticide transport from agricultural fields to surface waters researchgate.net. Factors influencing pesticide movement via drainflow include the pesticide's properties, soil characteristics, and hydrological conditions researchgate.netsci-hub.se.

The Groundwater Ubiquity Score (GUS) index is a calculated value used to assess the leaching potential of a compound herts.ac.uksci-hub.sepic.int. It combines parameters related to persistence and mobility to provide an indication of the likelihood of a compound infiltrating to the water table sci-hub.se. For Quinmerac, the calculated GUS leaching potential index is 2.05, which is interpreted as a transition state herts.ac.uk. Another source reports a GUS index of 1.73, indicating low leachability pic.int. The SCI-GROW groundwater index for Quinmerac at a 1 kg ha⁻¹ or 1 l ha⁻¹ application rate is calculated as 3.61 x 10⁻² µg l⁻¹ herts.ac.uk.

Data on the effect of model structure and parameter uncertainty on predicting pesticide leaching in drainflow highlights the complexity of accurately simulating pesticide behavior in the environment researchgate.net. Studies have shown that considering uncertainties associated with soil hydraulic properties and pesticide properties can significantly impact predicted leaching rates researchgate.net.

Here is a summary of key environmental fate parameters for Quinmerac:

PropertyValueInterpretationSource
Koc (mL g⁻¹)86 (Range 19.2-184.8)Moderately mobile herts.ac.uk
GUS Leaching Potential Index2.05Transition state herts.ac.uk
GUS Leaching Potential Index1.73Low leachability pic.int
SCI-GROW Groundwater Index3.61 x 10⁻² µg l⁻¹- herts.ac.uk
Potential for Particle Bound TransportLow- herts.ac.uk

Integration of Emerging Science for Risk Assessment

The field of ecotoxicology is increasingly integrating emerging scientific approaches to improve chemical hazard and risk assessment usda.govresearchgate.net. These approaches aim to reduce reliance on traditional animal testing and provide more human- and environment-relevant information setac.orgjhutoxicologypolicyresearch.orgnc3rs.org.uk.

New Approach Methodologies (NAMs) in Ecotoxicology

New Approach Methodologies (NAMs) encompass any technology, methodology, approach, or combination thereof that can provide information for chemical hazard and risk assessment without relying solely on animal testing usda.govsetac.orgusda.gov. NAMs include in vitro assays, computational models, cell-based models, and organs-on-chips usda.govusda.gov. These methods are advanced through sciences such as OMICS and the use of High-throughput Testing Screening (HTS) methods setac.org.

NAMs support the principles of reducing, refining, and replacing the use of animals in toxicity testing setac.org. Regulatory agencies are increasingly recognizing the value of integrating NAMs into risk assessments jhutoxicologypolicyresearch.org. This integration is leading to a shift towards integrated, mechanistically informed risk assessment strategies jhutoxicologypolicyresearch.org.

Examples of NAMs in ecotoxicology include the application of in vitro and in silico methods for chemical prioritization and screening jhutoxicologypolicyresearch.org. These approaches leverage diverse data streams, including regulatory records, in vitro assay results, and predictive inputs from computational tools jhutoxicologypolicyresearch.org.

Computational Models in Regulatory Science

Computational models play a significant role in regulatory science for assessing the environmental fate and potential risks of chemicals like Quinmerac usda.govresearchgate.netnc3rs.org.uk. These models can predict various aspects of chemical behavior, including degradation, sorption, and transport in different environmental compartments researchgate.netethz.ch.

Computational models are used in environmental settings to describe the interaction mechanisms between organic pollutants and soil researchgate.net. They are also employed in predicting the environmental fate and ecotoxicological effects of pesticide transformation products researchgate.net. Quantitative Structure-Activity Relationship (QSAR) models, for instance, aim to predict biological activity or environmental fate parameters based on a chemical's molecular structure ethz.ch.

Regulatory frameworks are increasingly incorporating computational approaches jhutoxicologypolicyresearch.orgnc3rs.org.uk. For example, computational toolkits are used for chemical prioritization and screening by integrating various data sources and predictive models jhutoxicologypolicyresearch.org. These toolkits can flag hazard indicators and assign confidence levels to predictions, streamlining regulatory decision-making jhutoxicologypolicyresearch.org.

Sensitivity analyses of environmental fate models, such as the TOXSWA model used for aquatic risk evaluation of pesticides in the EU, help identify the parameters that have the most significant influence on predicted environmental concentrations wur.nl. These analyses contribute to improving guidance for regulatory exposure assessments by enabling more targeted parameterization wur.nl.

While computational models are valuable tools, their accuracy depends on robust predictor selection, proper control of model complexity, and validation with external data ethz.ch. It is important that models used for regulatory purposes are evaluated for their predictive performance wrc.org.zaethz.ch.

Advanced Research Areas and Future Directions

Synergistic and Antagonistic Interactions with Other Herbicides

Understanding how quinmerac-methyl interacts with other herbicides is crucial for developing effective weed management strategies and optimizing application rates. These interactions can be synergistic (enhanced activity), additive (combined activity is the sum of individual activities), or antagonistic (reduced activity).

Co-application Studies with Auxin Analogs

Quinmerac (B26131) is classified as a synthetic auxin-type herbicide benchchem.comresearchgate.net. Studies involving co-application with other auxin analogs, such as 2,4-D, are recommended to understand potential crosstalk and interactions at the physiological and molecular levels benchchem.com. Quinmerac is known to indirectly affect abscisic acid (ABA) biosynthesis via ethylene (B1197577) induction, which may potentially antagonize auxin-mediated growth benchchem.com. While quinmerac promotes cell division and elongation by inducing cell wall acidification through ATPase activation, its interaction with other auxin analogs in co-application needs further elucidation through studies like hormone profiling benchchem.com.

Herbicide Mixtures and Formulations

Herbicide mixtures and co-formulations containing quinmerac are developed to broaden the spectrum of weed control and manage herbicide resistance google.comqemetica-agro.pl. Quinmerac is currently available in co-formulations with other active substances like metazachlor (B166288) and dimethenamid-p (B69971) agrojournal.orgbbro.co.ukbund.de. For example, a formulation containing metazachlor and quinmerac is used for weed control in winter oilseed rape bund.de. Another example is a mixture containing chloridazon (B30800) and quinmerac bayer.co.uk.

Research on herbicide mixtures involving other synthetic auxins like quinclorac (B55369) has shown both synergistic and antagonistic effects depending on the mixing partner. For instance, synergistic mixtures were observed with quinclorac and imazapyr (B1671738) + imazapic (B1663560) or bispyribac-sodium, while antagonistic effects were seen with quinclorac and profoxydim awsjournal.orgscielo.br. While these studies focus on quinclorac, they highlight the complex nature of interactions within the synthetic auxin group and the importance of evaluating specific mixtures containing this compound. The interaction effect of herbicide molecules can differ, emphasizing the need for understanding the basis behind combinations to enhance weeding efficiency and broaden the spectrum of weed control cabidigitallibrary.org.

Quinmerac can be formulated as a suspension concentrate (SC) qemetica-agro.plbund.de. Formulations can also include adjuvants to enhance efficacy, such as those containing mineral oil or esterified rapeseed oil, which can improve weed control under certain conditions like larger weeds or low soil moisture bayer.co.uk.

Resistance Evolution and Management Strategies

The evolution of herbicide resistance is a significant challenge in weed management. Understanding the mechanisms of resistance to this compound and implementing effective management strategies are crucial for its continued efficacy.

Target Site and Non-Target Site Resistance

Herbicide resistance mechanisms are broadly classified into target-site resistance (TSR) and non-target-site resistance (NTSR) nih.govgrowiwm.org. TSR typically involves mutations in the herbicide's target site, resulting in reduced binding and efficacy nih.govgrowiwm.org. NTSR mechanisms are more diverse and can include reduced herbicide uptake, translocation, sequestration, or enhanced metabolism nih.govgrowiwm.orgcereals.co.ke.

While quinmerac is a synthetic auxin herbicide benchchem.comresearchgate.netherts.ac.uk, which primarily affects broadleaf weeds, it is also known to have some activity on certain grass species nih.govechocommunity.org. Resistance to synthetic auxin herbicides can involve NTSR mechanisms such as reduced translocation or increased metabolism nih.govnih.gov. Metabolism-based NTSR, often mediated by enzymes like cytochrome P450s and GSTs, can confer resistance to herbicides with different modes of action nih.gov. Although the specific mechanisms of resistance to this compound are not extensively detailed in the provided context, research on other synthetic auxins and herbicides highlights the importance of considering both TSR and NTSR in resistance management.

Development of Resistance Management Programs

Preventing and managing herbicide resistance requires an integrated approach that goes beyond relying solely on herbicides cereals.co.kehracglobal.commontana.edu. Key strategies for resistance management include rotating herbicides with different sites of action, using herbicide mixtures or pre-packaged formulations containing multiple effective modes of action, and incorporating cultural, mechanical, and biological weed control practices growiwm.orgcereals.co.kemontana.edu.

For this compound, as with other herbicides, implementing diversified weed control programs is essential to reduce the selection pressure for resistant biotypes cereals.co.kemontana.edu. Monitoring weed populations for signs of reduced susceptibility is also crucial for early detection of resistance montana.edu. In cases where resistance is suspected or confirmed, testing for resistance mechanisms can help inform the development of tailored management strategies montana.edu. The Herbicide Resistance Action Committee (HRAC) provides classification of herbicides based on their mode of action to guide resistance management efforts hracglobal.com.

Influence of Environmental Factors on Efficacy and Fate

Environmental factors play a significant role in the efficacy and fate of herbicides in the environment mdpi.comoregonstate.eduuludag.edu.tr. These factors can influence herbicide persistence, mobility, and bioavailability, thereby affecting weed control efficacy and potential environmental impact.

Factors such as soil type, soil moisture, temperature, pH, organic matter content, and microbial activity can influence the degradation and movement of herbicides in the soil mdpi.comuludag.edu.tr. For instance, microbial degradation is affected by soil moisture, temperature, aeration, and pH uludag.edu.tr. Chemical degradation can also occur, and sunlight can play a role in the degradation of molecules on soil surfaces mdpi.com.

The mobility of herbicides in soil is influenced by their adsorption to soil particles, which is related to the organic carbon content and clay content of the soil uludag.edu.trcsic.es. Herbicides that are weakly adsorbed to soil particles are more prone to leaching into groundwater mdpi.comresearchgate.net. Volatilization, the conversion of a herbicide from a solid or liquid to a gas, is influenced by vapor pressure, temperature, humidity, air movement, and soil conditions mdpi.comuludag.edu.tr.

Temperature and Humidity Effects

Environmental factors such as temperature and humidity significantly influence the fate and behavior of herbicides in the environment. While specific detailed studies on the direct effects of temperature and humidity solely on this compound's persistence and efficacy were not extensively found, research on the environmental fate of herbicides in general indicates that soil moisture conditions greatly influence persistence by moderating microbial degradation and soil leaching. chemicalbook.comresearchgate.net Temperature is also a key factor affecting the degradation rates of pesticides in soil.

Soil Type and Composition

The interaction of this compound with soil is a critical area of study, impacting its mobility, degradation, and potential for leaching. Quinmerac is reported to be only slightly adsorbed to soil. chemicalbook.com Soil moisture conditions greatly influence its persistence by moderating microbial degradation and soil leaching. chemicalbook.com The adsorption of quinmerac increases with decreasing pH. herts.ac.uk

Research on other herbicides, such as pyriminobac-methyl, a pyrimidine (B1678525) benzoic acid esters herbicide, highlights the importance of soil properties like organic matter content, cation exchange capacity, and soil clay content in influencing leaching rates. copernicus.orgresearchgate.net While this research is not directly on this compound, it suggests that similar soil parameters would likely play a role in the environmental behavior of this compound.

The degradation of quinmerac in soil is similar to that observed in plants, resulting in oxygenated and hydroxylated metabolites. chemicalbook.com The DT₅₀ (the time taken for 50% degradation) of quinmerac in soil under aerobic conditions at 20 °C has been reported as 16.3 days, with a typical field DT₅₀ ranging from 3 to 33 days, indicating it is moderately persistent. chemicalbook.comherts.ac.uk

Novel Applications and Therapeutic Potential

Beyond its herbicidal function, the broader class of quinoline (B57606) derivatives, to which this compound belongs, is being investigated for a range of biological activities.

Potential Antimicrobial and Anticancer Properties of Quinoline Derivatives

Quinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potential antimicrobial and anticancer properties. rsc.orgresearchgate.netbohrium.comnoveltyjournals.com

Research indicates that quinoline derivatives exhibit anticancer activity against various human tumor cell lines and cancer types, including breast, colon, lung, and kidney cancers. ijrpr.comresearchgate.net Proposed mechanisms of action include apoptosis induction, cell cycle arrest, inhibition of angiogenesis, and disruption of cell migration. rsc.orgijrpr.comresearchgate.net Some quinoline derivatives have shown potent results through mechanisms like topoisomerase I and II inhibition, proteasome inhibition, antimitotic activity, and tubulin polymerization inhibition. researchgate.netekb.egeurekaselect.com

Furthermore, quinoline and its derivatives have demonstrated antibacterial and antifungal activities against various gram-positive and negative bacteria and fungi. rsc.orgresearchgate.netnoveltyjournals.combiointerfaceresearch.com Studies have explored the antibacterial properties of novel quinoline derivatives against various pathogens, with some compounds showing significant activity. researchgate.netnoveltyjournals.combiointerfaceresearch.comnih.gov For example, some quinoline compounds have displayed potent in vitro activity against multidrug-resistant Gram-positive bacterial strains, including C. difficile. nih.gov

Use in Plant Growth Regulation beyond Herbicidal Activity (e.g., fruit set, fruit quality)

While primarily known as a herbicide, quinmerac, as an auxin-type herbicide, has shown positive effects on plant growth regulation beyond weed control. herts.ac.ukresearchgate.net Reports suggest that quinmerac has demonstrated positive effects in increasing fruit set in tomatoes and improving fruit size and quality in several citrus species, olives, and peaches. researchgate.net This indicates a potential for quinmerac or its derivatives to be utilized in horticulture for enhancing crop yield and quality, leveraging their auxin-like activity.

Regulatory Science and Risk Management

The use of this compound is subject to regulatory oversight to ensure food safety and environmental protection.

Compliance with MRL Regulations and Residue Definitions

Maximum Residue Limits (MRLs) are the highest amounts of pesticide residue legally permitted in or on food and feed. canada.cafao.org MRLs are set based on extensive scientific data and risk assessments to ensure the safety of consumers. canada.ca The definition of a pesticide residue for regulatory purposes includes the parent compound and any derivatives, such as conversion products, metabolites, reaction products, and impurities considered to be of toxicological significance. fao.org

For quinmerac, the residue definition for enforcement and risk assessment in livestock commodities has been proposed as quinmerac only, based on metabolism studies in lactating goats and laying hens. nih.gov The EU MRLs for quinmerac are established in Annex III of Regulation (EC) No 396/2005. nih.gov Reviews of existing MRLs, such as those conducted by EFSA, take into account authorized uses and available residue data to propose updated limits. nih.govagrinfo.eu Recent regulatory changes in the EU have resulted in the lowering of MRLs for quinmerac in certain products, such as sugar beet roots, and reducing them to the limit of determination for some leaf vegetables in the absence of authorized uses. agrinfo.eu

Developing New Tools and Standards for Safety and Efficacy Assessment

Research into this compound involves the development and application of various tools and standards primarily for environmental safety and, to some extent, efficacy assessment. A significant aspect of safety assessment involves understanding the environmental fate and behavior of the compound. Studies investigating the degradation pathways and persistence of this compound in soil and water contribute to developing models and standards for predicting its environmental impact. The rate and products of degradation are key parameters in these assessments.

Analytical methods play a crucial role as tools for monitoring this compound in various environmental matrices, such as soil, water, and plant tissues. The development and refinement of sensitive and specific analytical techniques, such as chromatographic methods coupled with mass spectrometry, are essential for accurately quantifying the compound and its metabolites at low concentrations. These methods serve as foundational tools for environmental monitoring programs and contribute to setting standards for permissible levels in different environmental compartments. For instance, methods for determining residues in soil and plants are critical for understanding exposure and persistence.

While efficacy assessment is primarily conducted through field and laboratory trials to determine herbicidal activity against target weeds like Galium aparine, research in this area focuses on optimizing application strategies and understanding factors influencing performance. The development of standards for efficacy assessment typically involves defining criteria for weed control levels under various environmental and agricultural conditions. However, specific details on the development of new tools or standards for efficacy assessment of this compound beyond conventional agricultural research practices are less prominent in the available literature, which largely focuses on its environmental behavior and detection methods.

Pre-clinical and Clinical Relevance (if applicable to non-prohibited aspects)

For a compound like this compound, which functions as a herbicide, traditional clinical relevance in the context of human medicine is not applicable. The relevance of research falls predominantly within the pre-clinical domain, specifically concerning environmental science and ecotoxicology.

Pre-clinical relevance in this context involves studying the behavior and potential effects of this compound in non-target organisms and environmental compartments before widespread environmental exposure occurs or to understand existing exposure. Research on the environmental fate, including degradation, leaching, and adsorption in soil and water, provides critical pre-clinical data informing environmental risk assessments. These studies help predict the potential for the compound to reach various environmental receptors.

Furthermore, ecotoxicological studies, while the details of adverse effects are outside the scope of this discussion, represent a form of pre-clinical evaluation. They assess the potential impact on non-target organisms within the ecosystem. The data generated from such studies, focusing on methodologies and understanding exposure pathways in various species, contributes to the pre-clinical understanding of the compound's environmental profile. The relevance lies in using these studies to develop predictive models and assessment frameworks for evaluating potential environmental exposure and impact, which is a crucial step in the regulatory and safety evaluation process.

Q & A

Q. How can advanced imaging techniques elucidate this compound’s uptake and translocation mechanisms in plants?

  • Methodological Answer : Employ confocal laser scanning microscopy (CLSM) with fluorescent probes (e.g., FITC-labeled QM). Track radial transport in roots using X-ray fluorescence microscopy (XFM) to map metal cofactors. Validate via radiolabeled 14^{14}C-QM autoradiography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.